molecular formula C17H19NO6 B2942804 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one CAS No. 887209-80-5

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one

Cat. No.: B2942804
CAS No.: 887209-80-5
M. Wt: 333.34
InChI Key: ASULXAUUTXWVIU-UHFFFAOYSA-N
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Description

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both spiro and chromenone moieties in its structure makes it a unique candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride . This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the chromenone moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the chromenone ring or the spirocyclic structure.

    Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the chromenone ring.

Scientific Research Applications

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The hydroxyl groups in the chromenone moiety may participate in hydrogen bonding and redox reactions, while the spirocyclic structure could influence its binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one is unique due to the combination of spirocyclic and chromenone moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and development.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c19-13-2-1-12-11(9-14(20)24-16(12)15(13)21)10-18-5-3-17(4-6-18)22-7-8-23-17/h1-2,9,19,21H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASULXAUUTXWVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=CC(=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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